2-((1-(3,4-dimethoxyphenethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid
Description
The compound 2-((1-(3,4-dimethoxyphenethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid features a benzoic acid core linked via an amino group to a 2,5-dioxopyrrole (maleimide) ring, which is further substituted with a 3,4-dimethoxyphenethyl group. The benzoic acid group may enable carboxylate-mediated coupling strategies, while the 3,4-dimethoxyphenethyl substituent likely enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
2-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrol-3-yl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-28-17-8-7-13(11-18(17)29-2)9-10-23-19(24)12-16(20(23)25)22-15-6-4-3-5-14(15)21(26)27/h3-8,11-12,22H,9-10H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXMUZZXJIYIAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C=C(C2=O)NC3=CC=CC=C3C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3,4-dimethoxyphenethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid typically involves multiple steps. One common approach starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with maleic anhydride to form the corresponding maleimide derivative. This intermediate is further reacted with 2-aminobenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and may require catalysts or specific temperature controls to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((1-(3,4-Dimethoxyphenethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and sometimes catalysts .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield quinones or carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-((1-(3,4-Dimethoxyphenethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 2-((1-(3,4-dimethoxyphenethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions are often mediated by the compound’s ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
ADC1730 (Mal-PhAc-Val-Ala-PAB)
- Structure: Contains a maleimide group, a Val-Ala-PAB (para-aminobenzyloxycarbonyl) linker, and a hydroxymethylphenyl group.
- Key Differences : Unlike the target compound, ADC1730 uses a protease-cleavable Val-Ala dipeptide linker and lacks the benzoic acid moiety.
- Application : Designed for ADCs, enabling controlled drug release via lysosomal protease cleavage .
Verapamil Related Compound B
- Structure : Features dual 3,4-dimethoxyphenethyl groups attached to a butanenitrile core.
- Key Differences : The nitrile group and lack of maleimide/benzoic acid functionalities differentiate it from the target compound.
- Application : A related substance of verapamil, a calcium channel blocker, highlighting the pharmacological relevance of 3,4-dimethoxyphenethyl motifs in cardiovascular drugs .
Molecular and Functional Data Table
*Estimated based on structural components.
Research Findings and Mechanistic Insights
Conjugation Strategies :
- The target compound’s benzoic acid group enables coupling via carbodiimide chemistry (e.g., EDC/NHS), contrasting with ADC1730’s reliance on hydroxymethylphenyl groups for secondary functionalization .
- The maleimide group in both the target compound and ADC1730 ensures efficient thiol-based conjugation, critical for ADC stability.
This group is also seen in verapamil analogs, where it contributes to CNS penetration—though the benzoic acid in the target compound may mitigate this effect .
Metabolic Stability :
- The dimethoxy substituents may undergo CYP450-mediated demethylation, a common metabolic pathway for such groups. This contrasts with ADC1730’s peptide linker, which is susceptible to enzymatic cleavage .
Biological Activity
The compound 2-((1-(3,4-dimethoxyphenethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a pyrrole ring and a benzoic acid moiety. Its molecular formula is , with a molecular weight of approximately 348.36 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways.
- PPAR Agonism : Similar compounds have shown activity as agonists for peroxisome proliferator-activated receptors (PPARs), which play critical roles in metabolic regulation and inflammation .
- Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activity, reducing oxidative stress in cells.
Anti-inflammatory Activity
A significant area of research has focused on the anti-inflammatory properties of this compound. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating potential use in treating inflammatory diseases.
Anticancer Potential
The compound has been evaluated for cytotoxicity against various cancer cell lines. Results indicate that it exhibits selective cytotoxicity towards certain tumor types while sparing normal cells, suggesting a favorable therapeutic index.
Neuroprotective Effects
Research has also highlighted its potential neuroprotective effects. In animal models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved functional outcomes .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant reduction in inflammatory markers in a rat model of arthritis after administration of the compound. |
| Study 2 | Reported selective cytotoxicity against breast cancer cell lines with minimal effects on healthy cells. |
| Study 3 | Found neuroprotective effects in a mouse model of Alzheimer’s disease, improving cognitive function and reducing amyloid plaque formation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
